Genistein 4'-glucuronide-7-sulfate
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Overview
Description
G-4’G-7S is an endogenous metabolite of genistein, a naturally occurring isoflavone found in soy products. This compound is known for its potential estrogenic activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G-4’G-7S typically involves the metabolic conversion of genistein. This process can be carried out in vitro using specific enzymes that facilitate the conversion. The reaction conditions often include maintaining an optimal pH and temperature to ensure the efficiency of the enzymatic activity .
Industrial Production Methods
Industrial production of G-4’G-7S is not widely documented, as it is primarily used for research purposes. large-scale production would likely involve biotechnological methods, utilizing microbial or enzymatic systems to convert genistein into G-4’G-7S under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
G-4’G-7S can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of G-4’G-7S may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
G-4’G-7S has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study estrogenic activity and its effects on various chemical processes.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for genistein metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the development of new materials and compounds with specific estrogenic properties
Mechanism of Action
G-4’G-7S exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the expression of various genes involved in cellular growth, differentiation, and metabolism. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which can influence a wide range of physiological processes .
Comparison with Similar Compounds
Similar Compounds
Genistein: The parent compound of G-4’G-7S, known for its estrogenic activity.
Daidzein: Another isoflavone with similar estrogenic properties.
Equol: A metabolite of daidzein with potent estrogenic activity
Uniqueness
G-4’G-7S is unique due to its specific metabolic origin from genistein and its distinct estrogenic activity. Unlike its parent compound, G-4’G-7S may exhibit different binding affinities and effects on estrogen receptors, making it a valuable compound for studying estrogenic mechanisms and developing targeted therapies .
Properties
Molecular Formula |
C21H18O14S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
SQCSMLZKGFBVFL-ZFORQUDYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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